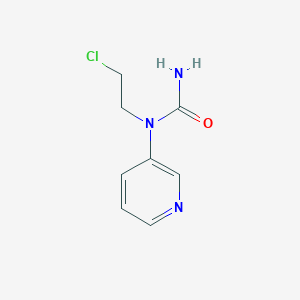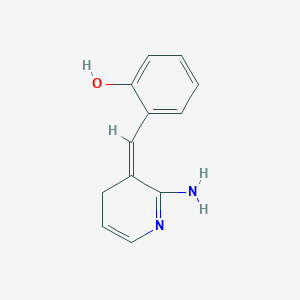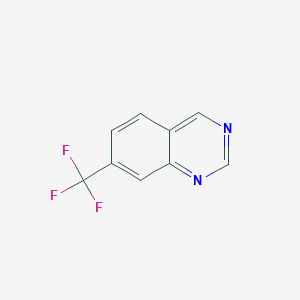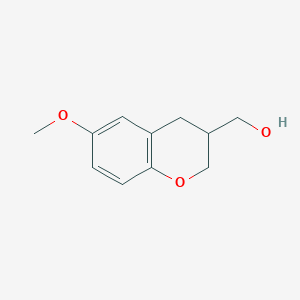
(6-Methoxychroman-3-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methoxychroman-3-YL)methanol is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a derivative of chroman, a bicyclic organic compound, and features a methoxy group at the 6th position and a hydroxymethyl group at the 3rd position on the chroman ring . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxychroman-3-YL)methanol typically involves the reaction of chroman derivatives with methoxy and hydroxymethyl substituents. One common method is the reduction of 6-methoxychroman-3-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in methanol . The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
The key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
(6-Methoxychroman-3-YL)methanol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: 6-Methoxychroman-3-carboxylic acid
Reduction: Various reduced derivatives depending on the reducing agent
Substitution: Substituted chroman derivatives with different functional groups
科学的研究の応用
(6-Methoxychroman-3-YL)methanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of (6-Methoxychroman-3-YL)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s methoxy and hydroxymethyl groups may play a role in its biological activities by interacting with enzymes and receptors in the body . Further research is needed to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Chroman-4-one: A closely related compound with a similar structure but different functional groups.
6-Hydroxychroman: Another derivative of chroman with a hydroxyl group at the 6th position instead of a methoxy group.
3-Hydroxychroman: A compound with a hydroxyl group at the 3rd position, similar to (6-Methoxychroman-3-YL)methanol.
Uniqueness
This compound is unique due to its specific combination of methoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
(6-methoxy-3,4-dihydro-2H-chromen-3-yl)methanol |
InChI |
InChI=1S/C11H14O3/c1-13-10-2-3-11-9(5-10)4-8(6-12)7-14-11/h2-3,5,8,12H,4,6-7H2,1H3 |
InChIキー |
MITSEAOAWBIFPL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OCC(C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


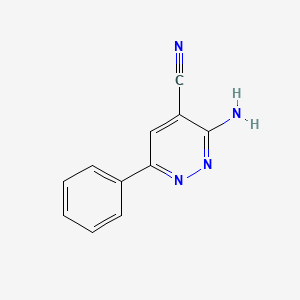
![Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B15069686.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B15069694.png)
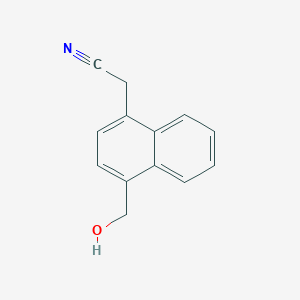
![N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B15069702.png)
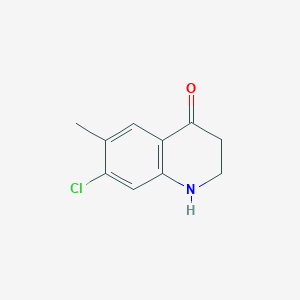
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)


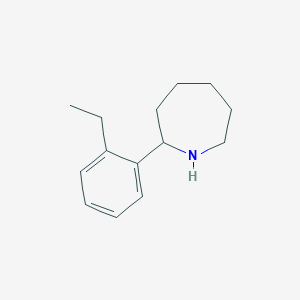
![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)
